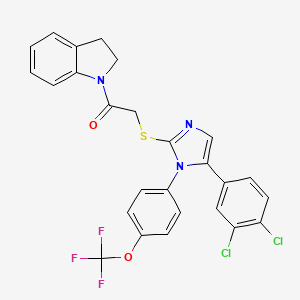

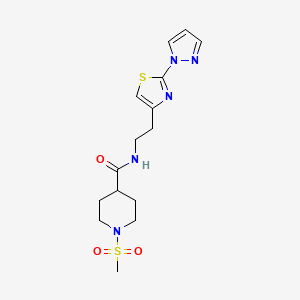

![molecular formula C14H9ClOS B2538798 10-Cloro-dibenzo[b,e]tieepin-11(6H)-ona CAS No. 2276636-11-2](/img/structure/B2538798.png)

10-Cloro-dibenzo[b,e]tieepin-11(6H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is a chemical entity that has been the subject of various research studies due to its potential pharmacological properties and applications. It is related to a family of compounds known as dibenzo[b,e]thiepins, which have been explored for their neurotropic, psychotropic, and anti-inflammatory activities . These compounds have been synthesized and modified to enhance their biological activities and to understand their chemical behavior.

Synthesis Analysis

The synthesis of related dibenzo[b,e]thiepin compounds involves multiple steps, including Ullmann condensation, reduction, chlorination, cyanidation, hydrolysis, and cyclization. For instance, the synthesis of 11H-Dibenzo[b,f]thiepin-10-one, a key intermediate for anti-inflammatory drugs like zaltoprofen, was achieved with an overall yield of 48% . The synthesis of various analogs has been explored to investigate their pharmacological potential, with some compounds undergoing clinical investigation as neuroleptics .

Molecular Structure Analysis

The molecular structure of dibenzo[b,e]thiepin derivatives has been elucidated using various spectroscopic techniques, including proton nuclear magnetic resonance (NMR) and carbon-13 NMR. These techniques have been instrumental in confirming the stereochemistry of the synthesized compounds . X-ray crystallographic analysis has also been used to determine the configurations and conformations of these molecules, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Dibenzo[b,e]thiepin compounds undergo a variety of chemical reactions, including reduction, oxidation, Grignard reactions, thiation, and Wittig reactions. The stereochemistry of the reaction products is an important factor that influences the biological activity of these compounds. For example, the trans isomers of certain dibenzo[b,e]thiepin derivatives have shown significant anti-inflammatory activity, while the cis isomers were found to be inactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,e]thiepin derivatives are closely related to their pharmacological effects. For instance, the determination of N,N-dimethyldibenzo[b,f]thiepin-10-methylamine, a hypnotic compound, in biological fluids was achieved using gas chromatography, highlighting the importance of analytical methods in understanding the pharmacokinetics of these compounds . The antiinflammatory activity of these compounds has been tested in vivo, with some derivatives showing superior activity to established drugs like indomethacin, and with a higher safety index .

Aplicaciones Científicas De Investigación

Estas aplicaciones resaltan la versatilidad y el impacto potencial de 10-Cloro-dibenzo[b,e]tieepin-11(6H)-ona en diversos dominios científicos. Investigaciones adicionales descubrirán usos adicionales y perfeccionarán nuestra comprensión de sus propiedades . ¡Si desea más detalles sobre alguna aplicación específica, no dude en preguntar!

Mecanismo De Acción

Target of Action

It is suggested that the compound may exhibit potent anticholinergic action .

Mode of Action

The exact mode of action of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is not clearly defined. It is suggested that the compound may interact with its targets to induce changes in the body. For instance, it has been observed to exhibit potent anticholinergic action in oxotremorine induced tremor, isolated ileum, and the 3H-quinuclidinyl benzilate binding test .

Result of Action

It is suggested that the compound may exhibit potent anticholinergic action, which could potentially influence various physiological processes .

Propiedades

IUPAC Name |

10-chloro-6H-benzo[c][1]benzothiepin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYLWWAESIFOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)C3=CC=CC=C3S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)

![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)

![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)

![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)